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molecular formula C15H18INO3 B180392 7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one CAS No. 148870-57-9

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No. B180392
M. Wt: 387.21 g/mol
InChI Key: VWPSZWNLEFZFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08212026B2

Procedure details

7,8-Dimethoxy-3-[3-iodopropyl]-1,3-dihydro-2H-3-benzazepin-2-one (38 g) and potassium carbonate (60 g) were added to a mixture of (S)—N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (20 g) and demineralized water (100 ml) at room temperature. The reaction mixture was heated and stirred at 50-55° C. for 12-16 hours. After completion of reaction, reaction mass was cooled to 25-30° C. and the product is extracted in ethyl acetate (100 ml). The aqueous layer was further extracted with ethyl acetate (60 ml). Combined ethyl acetate layers was acidified with aqueous hydrochloric acid and stirred. The layers were separated and pH of the aqueous layer was adjusted to 10.5-12.5 with aqueous sodium hydroxide solution. The aqueous layer is extracted with ethyl acetate (140 ml+60 ml). Ethyl acetate was distilled out completely under vacuum to get the title compound.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
[Compound]
Name
(S)—N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:18](OC)=[CH:17][C:6]2[CH2:7][C:8](=O)[N:9](CCCI)[CH:10]=[CH:11][C:5]=2[CH:4]=1.C(=O)([O-])[O-].[K+].[K+]>O>[NH:9]1[C:10]2[CH:11]=[CH:5][CH:4]=[CH:3][C:18]=2[CH:17]=[CH:6][CH:7]=[CH:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
COC1=CC2=C(CC(N(C=C2)CCCI)=O)C=C1OC
Name
Quantity
60 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
(S)—N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 50-55° C. for 12-16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
After completion of reaction, reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 25-30° C.
EXTRACTION
Type
EXTRACTION
Details
the product is extracted in ethyl acetate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (60 ml)
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (140 ml+60 ml)
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled out completely under vacuum

Outcomes

Product
Details
Reaction Time
14 (± 2) h
Name
Type
product
Smiles
N1C=CC=CC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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